6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
CAS No.:
Cat. No.: VC15941733
Molecular Formula: C10H8ClN3O2
Molecular Weight: 237.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClN3O2 |
|---|---|
| Molecular Weight | 237.64 g/mol |
| IUPAC Name | 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C10H8ClN3O2/c1-4-6-3-12-10(11)14-8(6)13-9(16)7(4)5(2)15/h3H,1-2H3,(H,12,13,14,16) |
| Standard InChI Key | HBIJTHXINGBOLE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)NC2=NC(=NC=C12)Cl)C(=O)C |
Introduction
Chemical Identification and Structural Features
Molecular Architecture
The compound belongs to the pyrido[2,3-d]pyrimidin-7-one family, characterized by a fused bicyclic system combining pyridine and pyrimidine rings. Key substituents include:
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Acetyl group at position 6
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Chlorine atom at position 2
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Methyl group at position 5
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A keto functional group at position 7
The absence of an 8-cyclopentyl group distinguishes it from the closely related compound 6-acetyl-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1651214-73-1), which is documented in ChemicalBook entries .
Table 1: Comparative Structural Attributes
Synthesis and Manufacturing Pathways
Key Synthetic Routes
The synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives often involves cyclization and alkylation steps. A patent (CN105968108A) outlines a method for synthesizing 2-chloro-6-bromo-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, a palbociclib intermediate . Although the target compound lacks the cyclopentyl group, its synthesis can be inferred through modifications:
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Cyclization Reaction:
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Selective Functionalization:
Reaction Scheme:
Challenges in Synthesis
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Regioselectivity: Ensuring acetyl group addition at position 6 without side reactions requires precise conditions.
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Purification: Separation from isomers (e.g., 4-chloro derivatives) remains a hurdle, as noted in the patent .
Physicochemical Properties
Predicted Properties
While experimental data for the specific compound is scarce, analogs provide benchmarks:
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Boiling Point: ~505°C (estimated via group contribution methods) .
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Acidity (pKa): Approximately -0.58, indicating weak acidic character .
Spectral Characteristics
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IR Spectroscopy: Expected peaks for carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~750 cm⁻¹).
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NMR: Distinct signals for acetyl (δ 2.6 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm).
Applications and Industrial Relevance
Pharmaceutical Intermediates
The structural similarity to palbociclib intermediates suggests potential use in kinase inhibitor synthesis . Removal of the cyclopentyl group may enable modular derivatization for structure-activity relationship (SAR) studies.
Material Science
Heterocyclic systems like pyrido[2,3-d]pyrimidinones are explored in optoelectronics due to their conjugated π-systems.
Future Research Directions
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